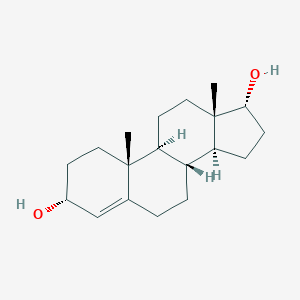
Androst-4-ene-3alpha,17alpha-diol
Descripción general
Descripción
Androst-4-ene-3alpha,17alpha-diol: is a steroidal compound with the molecular formula C19H30O2 . It is a derivative of androstane and features hydroxyl groups at the 3-alpha and 17-alpha positions. This compound is part of the broader class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-ene-3alpha,17alpha-diol typically involves the reduction of androstenedione. One common method is the catalytic hydrogenation of androstenedione in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Androst-4-ene-3alpha,17alpha-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tosyl chloride and thionyl chloride are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products:
Oxidation: Androstenedione, Androstenedione derivatives.
Reduction: Dihydroandrostane derivatives.
Substitution: Tosylated or chlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Androst-4-ene-3alpha,17alpha-diol is used as an intermediate in the synthesis of various steroidal compounds. It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and research.
Biology: In biological research, this compound is studied for its role in androgenic and anabolic activities. It is used to investigate the mechanisms of hormone action and the regulation of gene expression.
Medicine: this compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also explored for its anabolic properties in muscle wasting diseases.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a starting material for the synthesis of various steroidal drugs.
Mecanismo De Acción
Androst-4-ene-3alpha,17alpha-diol exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The compound also influences the synthesis of proteins involved in muscle growth and maintenance.
Comparación Con Compuestos Similares
Androst-4-ene-3beta,17beta-diol: This compound is a stereoisomer of Androst-4-ene-3alpha,17alpha-diol with hydroxyl groups in the beta configuration.
Androst-4-ene-3alpha,17beta-diol: Another stereoisomer with the 17-hydroxyl group in the beta configuration.
Androst-4-ene-3beta,17alpha-diol: This compound has the 3-hydroxyl group in the beta configuration and the 17-hydroxyl group in the alpha configuration.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity to androgen receptors and its biological activity. The alpha configuration of the hydroxyl groups at both the 3 and 17 positions distinguishes it from its stereoisomers and affects its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWKVFKBPAFDK-QAZMUZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@@H](CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311882 | |
| Record name | Androst-4-ene-3α,17α-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-38-7 | |
| Record name | Androst-4-ene-3α,17α-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-3alpha,17alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androst-4-ene-3α,17α-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


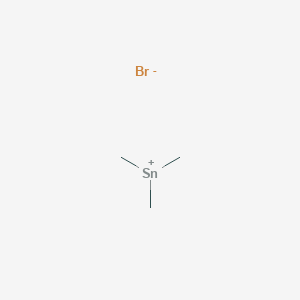
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

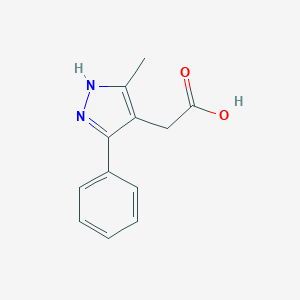
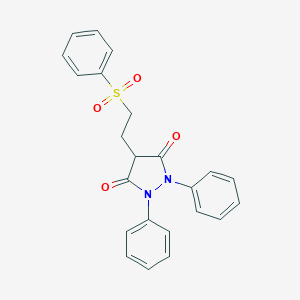
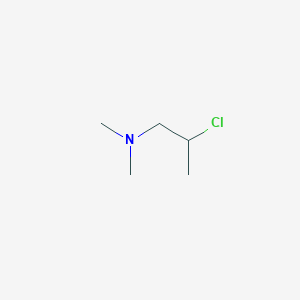
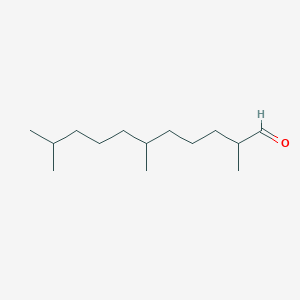
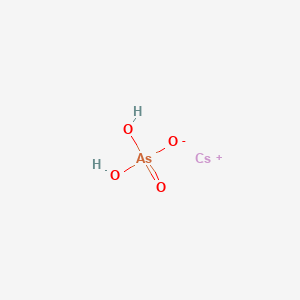
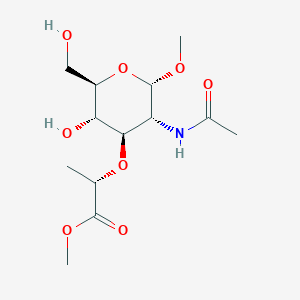
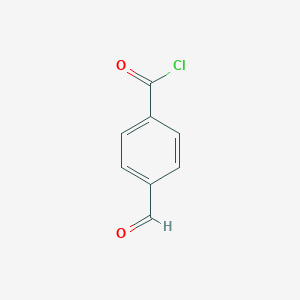
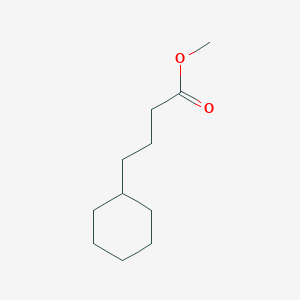

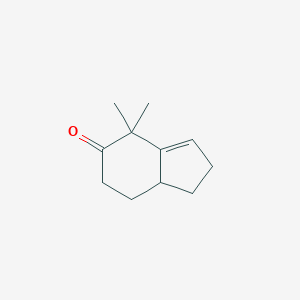
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
